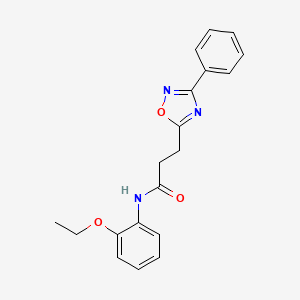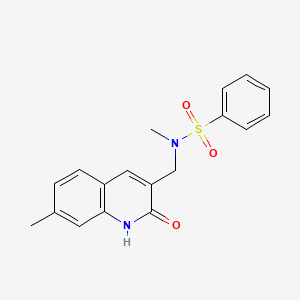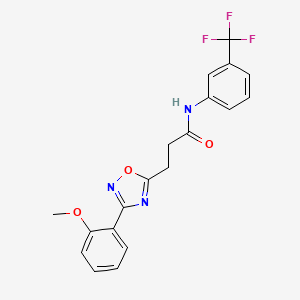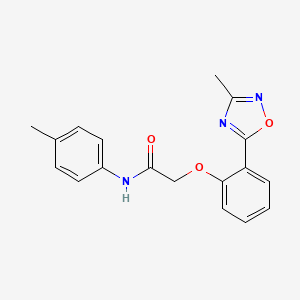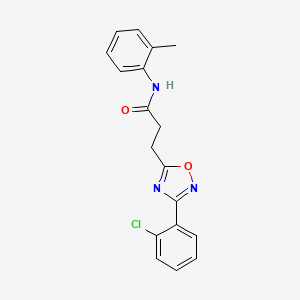
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as CPOP, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. CPOP is a prolyl oligopeptidase inhibitor, which means it can inhibit the activity of the enzyme prolyl oligopeptidase. Inhibition of this enzyme has been linked to potential therapeutic benefits for various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves inhibition of the enzyme prolyl oligopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important for neuronal signaling and function. Inhibition of prolyl oligopeptidase by 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can lead to increased levels of neuropeptides, which can have beneficial effects on cognitive function and other physiological processes.
Biochemical and Physiological Effects:
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can inhibit the activity of prolyl oligopeptidase, which can lead to increased levels of neuropeptides. In vivo studies in animal models have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has also been shown to have antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is that it is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have good oral bioavailability in animal models, which makes it a promising candidate for drug development. One limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is that it has relatively low potency as a prolyl oligopeptidase inhibitor, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its potency as a prolyl oligopeptidase inhibitor through structure-activity relationship studies. Additionally, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide could be used as a tool compound to study the role of prolyl oligopeptidase in various physiological processes.
Synthesis Methods
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been described in literature, and it involves several steps. The starting materials for the synthesis are 2-chlorobenzoyl chloride and o-toluidine. The first step involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form 2-chlorophenyl azide. This is followed by a reaction with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with o-toluidine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can inhibit the activity of prolyl oligopeptidase, which has been linked to the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. In vivo studies in animal models have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-6-2-5-9-15(12)20-16(23)10-11-17-21-18(22-24-17)13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKORJWHAEJQFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


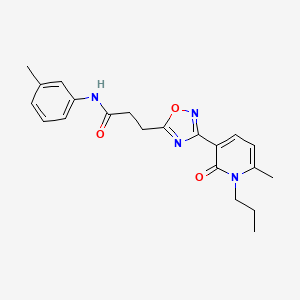
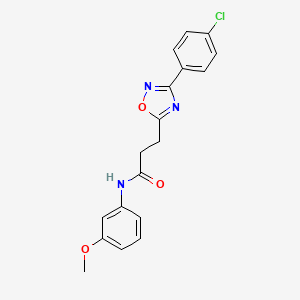

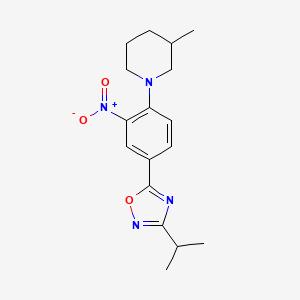
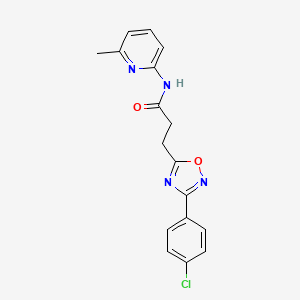
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
